N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide, with the chemical formula and CAS Number 145259-50-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a hydroxylamine functional group and a pyridine moiety, suggesting possible interactions with biological targets, particularly in the field of medicinal chemistry.
The compound is referenced in various scientific databases and literature, including PubChem, which provides a comprehensive overview of its chemical properties and classifications. Additionally, it is included in patent literature that discusses its synthesis and potential therapeutic applications .
N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is classified as an organic compound due to its carbon-based structure. It falls under the category of carboximidamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an imino group. The presence of both a pyridine ring and a methoxy group enhances its classification as a heterocyclic compound.
The synthesis of N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide can be approached through various organic synthetic pathways. One common method involves the reaction of 4-(pyridin-3-ylmethoxy)benzoic acid with hydroxylamine hydrochloride in the presence of a suitable base such as sodium acetate. This reaction typically proceeds under mild heating conditions to facilitate the formation of the carboximidamide structure.
The molecular structure of N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide consists of a benzene ring substituted with a hydroxylamine and a pyridine-containing side chain. The structural formula can be represented as follows:
Key structural data include:
N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide can participate in various chemical reactions typical for compounds containing hydroxylamine and carboximidamide functional groups. Notably:
The reactivity can be explored through standard organic reaction mechanisms such as nucleophilic substitution or condensation reactions.
The mechanism by which N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors. The hydroxylamine group may facilitate binding to target proteins through hydrogen bonding or coordination interactions.
Research indicates that compounds with similar structures often exhibit activity against certain cancer cell lines or microbial pathogens, suggesting potential therapeutic applications .
Relevant data from databases indicate that the compound's stability and reactivity are influenced by its functional groups .
N'-hydroxy-4-(pyridin-3-ylmethoxy)benzene-1-carboximidamide is primarily investigated for its potential applications in medicinal chemistry, particularly as:
The installation of the pyridin-3-ylmethoxy moiety occurs through an SN₂ aromatic substitution between 3-(chloromethyl)pyridine hydrochloride and para-hydroxybenzaldehyde under basic conditions. This reaction proceeds via a bimolecular nucleophilic mechanism where the phenolate anion attacks the electron-deficient benzylic carbon. Key parameters governing yield include:
Table 2: Base/Solvent Systems in Nucleophilic Substitution
Base | Solvent | Temperature (°C) | Yield (%) | Major Side Product | |
---|---|---|---|---|---|
NaOH (0.5 eq) | Ethanol (anhyd.) | 78 (reflux) | 68 | Pyridinylmethanol | |
K₂CO₃ (1.2 eq) | Acetone | 60 | 82 | <5% | |
Cs₂CO₃ (1.5 eq) | DMF | 25 | 75 | Dialkylated impurity | [7] [8] |
Conversion of the aldehyde intermediate to the N'-hydroxycarboximidamide involves a two-step cascade:
Critical side reactions include:
Solvent polarity directly impacts reaction efficiency:
Catalytic innovations include:
Table 3: Solvent Performance Metrics
Reaction Stage | Optimal Solvent | Catalyst/Additive | Yield Lift vs. Baseline | |
---|---|---|---|---|
Nucleophilic substitution | Anhydrous acetone | K₂CO₃ (1.2 eq) | +14% | |
Oxime formation | EtOH/H₂O (3:1) | None | +8% | |
Carboximidamide formation | NH₃-saturated EtOH | 4Å molecular sieves | +12% (prevents hydrolysis) | [5] [7] [8] |
Final compound purity is highly technique-dependent:
Hybrid approaches prove most effective: Initial crude purification via flash chromatography followed by recrystallization achieves 99.5% purity with <10% overall yield loss. Critical parameters include silica gel pore size (60Å optimal) and cooling rate during recrystallization (0.5°C/min minimizes inclusion impurities) [8].
Table 4: Purification Performance Comparison
Method | Purity (%) | Recovery (%) | Throughput (g/day) | Key Limitation | |
---|---|---|---|---|---|
Column chromatography | >99.0 | 65 | 5-10 | Solvent consumption, low throughput | |
Single-solvent recrystallization | 92.3 | 75 | 50-100 | Co-crystallized impurities | |
Chromatography + recrystallization | 99.5 | 90 | 20-30 | Intermediate handling steps | [8] |
Structural and Synthetic Significance
The strategic incorporation of the N'-hydroxy group profoundly differentiates this carboximidamide from non-hydroxylated analogs by enabling:
Synthetic advances in continuous flow reactors now enable multistep integration—nucleophilic substitution, oxime formation, and amination—in a single reactor cascade, boosting overall yield to 68% while reducing purification burden [8]. These methodologies establish robust platforms for generating structural analogs to probe structure-activity relationships in pharmacological studies.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7